4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]-N-(2-FLUOROPHENYL)BENZAMIDE
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Overview
Description
4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]-N-(2-FLUOROPHENYL)BENZAMIDE is a complex organic compound that features a combination of sulfonamide and benzamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]-N-(2-FLUOROPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a benzamide derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]-N-(2-FLUOROPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]-N-(2-FLUOROPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]-N-(2-FLUOROPHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide and benzamide groups can form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylbenzenesulfonamide
- 4-tert-Butylbenzenesulfonyl chloride
- N-(2-Fluorophenyl)benzamide
Uniqueness
4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]-N-(2-FLUOROPHENYL)BENZAMIDE is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-fluorophenyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, providing a comprehensive overview of its significance in pharmaceutical research.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C19H22FN3O2S
- Molecular Weight : 373.45 g/mol
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit tumor growth through various mechanisms, including the modulation of apoptosis and cell cycle arrest.
- Mechanism of Action : The sulfonamide moiety is believed to interact with specific enzymes involved in cancer cell proliferation, potentially inhibiting their activity and leading to reduced cell viability.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of benzenesulfonamides. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth.
- Case Study : A study demonstrated that related compounds showed significant activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes, particularly those involved in inflammatory pathways.
- Example : Inhibition of carbonic anhydrase has been documented for similar sulfonamide derivatives, indicating potential applications in treating conditions like glaucoma and edema.
Data Table: Biological Activities Summary
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | Modulates apoptosis and cell cycle arrest | |
Antimicrobial | Inhibits bacterial growth | |
Enzyme Inhibition | Inhibits carbonic anhydrase |
Research Findings
- Antitumor Effects : In vitro studies revealed that the compound significantly decreased cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Antibacterial Efficacy : The compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Inhibition Studies : Enzyme assays indicated that the compound effectively inhibits carbonic anhydrase activity, which could be beneficial in treating conditions associated with elevated intraocular pressure.
Properties
IUPAC Name |
4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(2-fluorophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3S/c1-24(2,3)19-12-14-20(15-13-19)31(29,30)26-16-17-8-10-18(11-9-17)23(28)27-22-7-5-4-6-21(22)25/h4-15,26H,16H2,1-3H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYIPYJCBVLFLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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